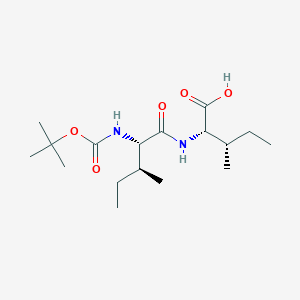
Hydrochloride paracetamol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochloride paracetamol, also known as acetaminophen hydrochloride, is a widely used analgesic and antipyretic agent. It is commonly employed to relieve mild to moderate pain and reduce fever. This compound is a derivative of paracetamol, which is known for its efficacy and safety profile when used appropriately.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrochloride paracetamol can be synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol with acetic anhydride to form paracetamol. The reaction is typically carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The steps are as follows:
- p-Aminophenol is dissolved in water with concentrated hydrochloric acid.
Decolorization: The solution is treated with decolorizing charcoal to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation of p-aminophenol. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrochloride paracetamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
p-Aminophenol.Substitution: Acetaminophen and its hydrochloride salt.
Applications De Recherche Scientifique
Hydrochloride paracetamol is extensively used in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Used in cell culture studies to investigate its effects on cellular processes.
Medicine: Widely researched for its analgesic and antipyretic properties, as well as its safety profile.
Industry: Employed in the formulation of pharmaceutical products and as a standard in analytical chemistry.
Mécanisme D'action
Hydrochloride paracetamol exerts its effects primarily through the inhibition of prostaglandin synthesis. This is achieved by inhibiting the enzyme cyclooxygenase (COX), particularly COX-2, in the central nervous system. Additionally, it may involve other pathways such as the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaminophen: The parent compound, widely used for pain and fever relief.
Phenacetin: An older analgesic, now largely replaced due to its nephrotoxicity.
Uniqueness
Hydrochloride paracetamol is unique in its safety profile, especially for patients who cannot tolerate NSAIDs. It is less likely to cause gastrointestinal irritation and is considered safer for use in children and pregnant women .
Propriétés
Numéro CAS |
65783-82-6 |
|---|---|
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);1H |
Clé InChI |
GPQRDVVESTVOCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
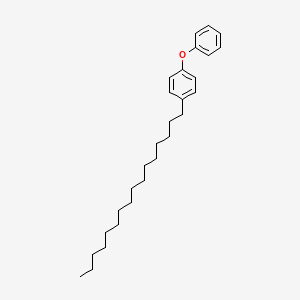
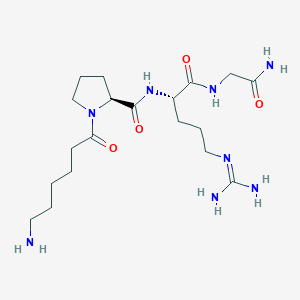

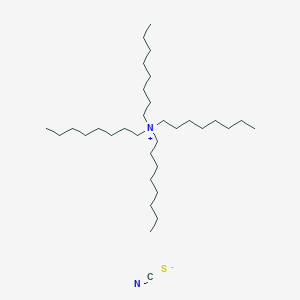

![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
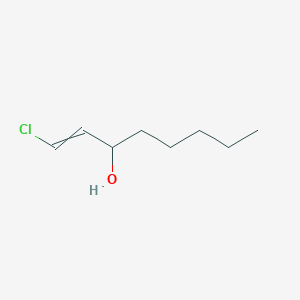
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
